![molecular formula C9H6FN5S B3332429 3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 893643-61-3](/img/structure/B3332429.png)
3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Descripción general
Descripción
“3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This compound belongs to a class of heterocyclic compounds that have shown significant biological and pharmacological properties . The triazolothiadiazine core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .
Synthesis Analysis
The synthesis of triazolothiadiazine and its derivatives involves various synthetic approaches . The review article compiles the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core allow it to make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Given the wide range of pharmacological activities associated with similar compounds , it can be inferred that multiple biochemical pathways could be affected. These could potentially include pathways related to cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies typically include assessments of absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for understanding a compound’s bioavailability.
Result of Action
Based on the pharmacological activities of similar compounds , it can be inferred that the compound may have effects such as inhibition of cell growth (anticancer activity), reduction of microbial growth (antimicrobial activity), reduction of inflammation (anti-inflammatory activity), and inhibition of various enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine in lab experiments is its high potency and selectivity. This compound exhibits potent biological activity at relatively low concentrations, making it an ideal candidate for use in various assays. However, one of the significant limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
The potential applications of 3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine are vast, and there are several areas of research that are worth exploring. Some of the future directions for research on this compound include:
1. Development of new antitumor agents: Further studies are needed to explore the potential of this compound in the development of new antitumor agents.
2. Exploration of antibacterial properties: The antibacterial properties of this compound need to be further explored to determine its potential as a new antibacterial agent.
3. Investigation of anti-inflammatory effects: The anti-inflammatory effects of this compound need to be further investigated to determine its potential as a new anti-inflammatory agent.
4. Development of new synthetic routes: The complex synthesis process of this compound needs to be simplified to make it more accessible and cost-effective.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent antitumor, anti-inflammatory, and antibacterial properties and has the potential to be developed into new therapeutic agents. Further research is needed to explore the various potential applications of this compound and to develop new synthetic routes for its synthesis.
Aplicaciones Científicas De Investigación
The 3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of medicinal chemistry. Several studies have reported that this compound exhibits potent antitumor, anti-inflammatory, and antibacterial properties.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN5S/c10-6-3-1-5(2-4-6)7-12-13-9-15(7)14-8(11)16-9/h1-4H,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEHZOUICRNPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(S3)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



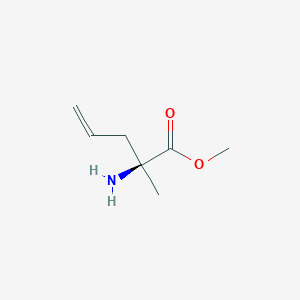

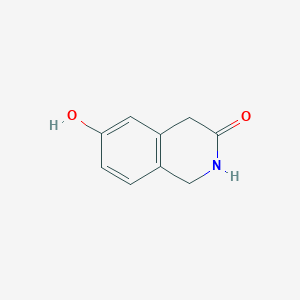

![8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B3332371.png)
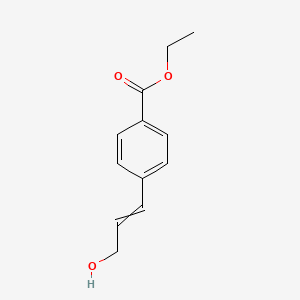

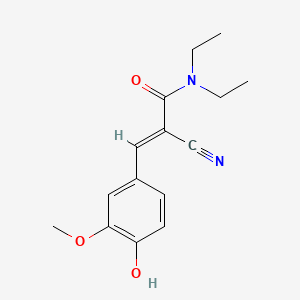
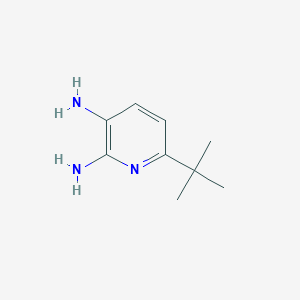
![3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3332424.png)
![N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea](/img/structure/B3332440.png)

![[1,1':3',1''-Terphenyl]-4-carboxylic acid, 3''-(1,1-dimethylethyl)-4'-(2-hydroxyethoxy)-4''-(1-pyrrolidinyl)-, ethyl ester](/img/structure/B3332453.png)
![3-Oxo-16alpha-methyl-17-hydroxy-17beta-[2-(ethoxycarbonyloxy)acetyl]androsta-1,4,9(11)-triene](/img/structure/B3332456.png)